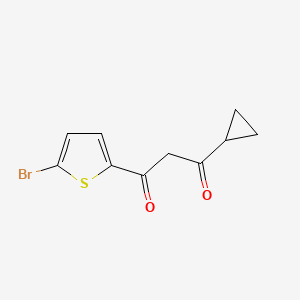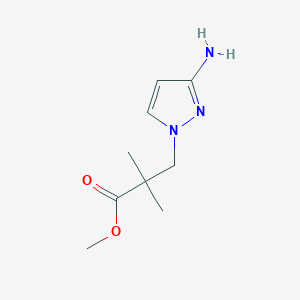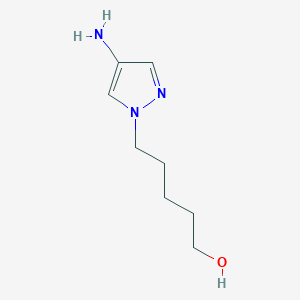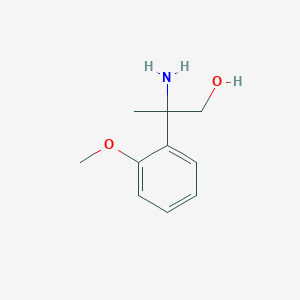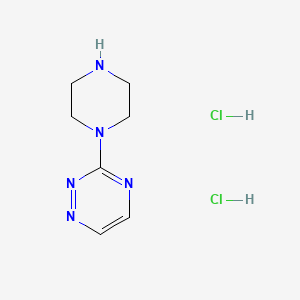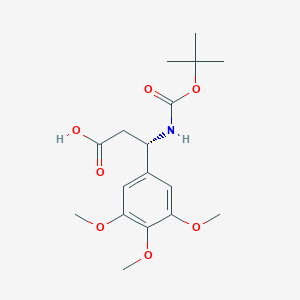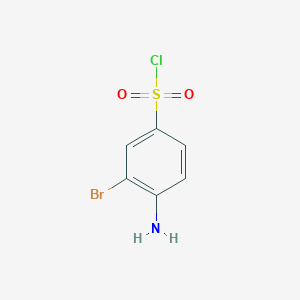![molecular formula C11H14BrFN2 B13628337 1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
1-[(2-Bromo-5-fluorophenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromo-5-fluorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a bromine and fluorine-substituted phenyl group attached to a piperazine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]piperazine typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Bromo-5-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted piperazines, sulfoxides, sulfones, and amine or alcohol derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromo-5-fluorophenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers, owing to its versatile reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-[(2-Bromo-5-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring enhance its binding affinity and selectivity towards these targets. The piperazine ring provides a scaffold that facilitates the proper orientation of the molecule for effective interaction with the active site of the target protein, leading to inhibition or modulation of its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2-Chloro-5-fluorophenyl)methyl]piperazine
- 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine
- 1-[(2-Bromo-5-chlorophenyl)methyl]piperazine
Uniqueness
1-[(2-Bromo-5-fluorophenyl)methyl]piperazine is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various chemical and biological contexts. The presence of both halogens also allows for selective functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H14BrFN2 |
|---|---|
Molekulargewicht |
273.14 g/mol |
IUPAC-Name |
1-[(2-bromo-5-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrFN2/c12-11-2-1-10(13)7-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
InChI-Schlüssel |
SXUSABVSFUXHQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


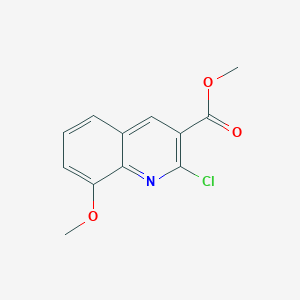


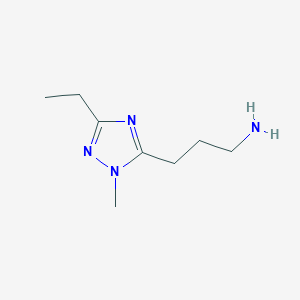
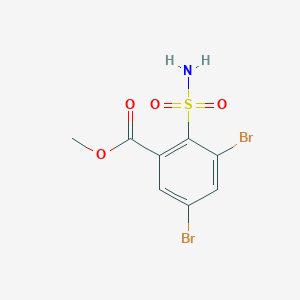
![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
